Diaboline

Catalog No.
S12769628
CAS No.
509-40-0
M.F
C21H24N2O3
M. Wt
352.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diaboline

CAS Number

509-40-0

Product Name

Diaboline

IUPAC Name

1-[(4R,12S,13R,14R,19R,21S)-14-hydroxy-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5,7,9,17-tetraen-11-yl]ethanone

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C21H24N2O3/c1-12(24)23-16-5-3-2-4-15(16)21-7-8-22-11-13-6-9-26-20(25)18(19(21)23)14(13)10-17(21)22/h2-6,14,17-20,25H,7-11H2,1H3/t14-,17-,18+,19-,20+,21+/m0/s1

InChI Key

QSDMAJZSSDNJPO-YJQMPPAXSA-N

Canonical SMILES

CC(=O)N1C2C3C4CC5C2(CCN5CC4=CCOC3O)C6=CC=CC=C61

Isomeric SMILES

CC(=O)N1[C@H]2[C@H]3[C@H]4C[C@H]5[C@@]2(CCN5CC4=CCO[C@H]3O)C6=CC=CC=C61

Diaboline is a natural product found in Strychnos henningsii, Strychnos pseudoquina, and other organisms with data available.

Diaboline is a naturally occurring alkaloid extracted from the flowering plant Strychnos diaboli. First isolated by H. King in 1949, it was later synthesized in 2002 by M. Shibasaki and colleagues. Diaboline is particularly noted for its potent neurotoxic properties, functioning as a glycine receptor antagonist, similar to the well-known toxin strychnine. Its structure is characterized by a complex polycyclic framework that contributes to its biological activity and toxicity.

Starting from simpler organic compounds. The key steps include:

  • Ester Hydrolysis: Breaking down esters into acids and alcohols.
  • Decarboxylation: Removing carboxyl groups from organic compounds.
  • Oxidation and Reduction: These steps modify functional groups and create necessary intermediates.
  • Formation of Key Intermediates: Geissoschizine serves as a crucial intermediate that undergoes further transformations to yield diaboline .

The synthesis process highlights the intricate nature of constructing such complex molecules and underscores the importance of understanding each reaction step.

Diaboline exhibits significant biological activity primarily through its role as a glycine receptor antagonist. By inhibiting the action of glycine, an important inhibitory neurotransmitter in the central nervous system, diaboline increases neuronal excitability. This mechanism can lead to convulsions and other neurotoxic effects, making it a subject of interest in neurobiological research . Its neurotoxic properties are akin to those of strychnine, further emphasizing its relevance in studies of neurotransmission and neurotoxicity.

Diaboline has several applications across various fields:

  • Chemistry: It serves as a model compound in organic synthesis studies due to its complex structure and reactivity.
  • Biology: As a glycine receptor antagonist, it is valuable in neurobiological research for studying neurotransmission mechanisms.
  • Medicine: While not used therapeutically itself, diaboline's structural analogs are investigated for potential medicinal applications.
  • Industry: Its derivatives find use in developing pesticides and agrochemicals due to their potent biological activity .

Research on diaboline has focused on its interactions with glycine receptors, revealing its mechanism of action as an antagonist that disrupts normal neurotransmission. This disruption can lead to increased neuronal excitability and convulsions, making it crucial for understanding the pharmacological profiles of similar compounds . Studies also explore how diaboline's structure influences its binding affinity and efficacy at glycine receptors compared to other alkaloids.

Diaboline shares structural and functional similarities with several other alkaloids, particularly those derived from the Strychnos genus. Notable compounds include:

  • Strychnine: A potent glycine receptor antagonist with similar neurotoxic effects but differing structural features.
  • Brucine: Another alkaloid related to strychnine that exhibits similar biological activity but has distinct structural characteristics.
  • Curare Alkaloids: A group of compounds with varying degrees of potency and toxicity that also act on glycine receptors.

Unique Features

Diaboline's uniqueness lies in its specific interactions with glycine receptors and its distinct biosynthetic pathway compared to these similar compounds. While strychnine and brucine share some properties with diaboline, the latter's precise mechanism of action and synthetic route set it apart within this class of alkaloids .

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

352.17869263 g/mol

Monoisotopic Mass

352.17869263 g/mol

Heavy Atom Count

26

UNII

9ZF1MM6TXS

Dates

Last modified: 08-09-2024

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